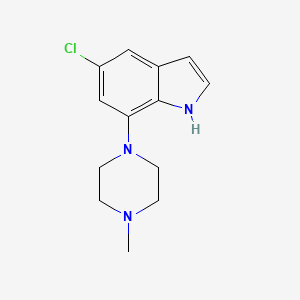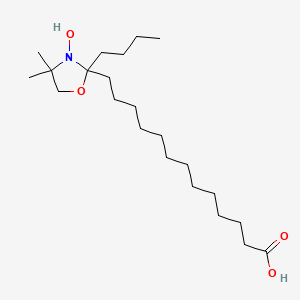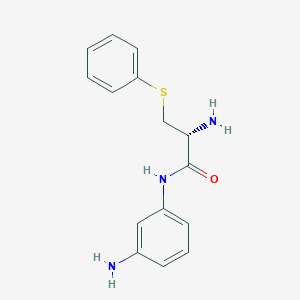
(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide is an organic compound with a complex structure that includes both amino and sulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-aminophenylamine with a suitable phenylsulfanyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide: Unique due to the presence of both amino and sulfanyl groups.
(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfonylpropanamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.
(2R)-2-amino-N-(3-aminophenyl)-3-phenylthioacetamide: Contains a thioacetamide group instead of a propanamide group.
Highlighting Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H17N3OS |
|---|---|
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
(2R)-2-amino-N-(3-aminophenyl)-3-phenylsulfanylpropanamide |
InChI |
InChI=1S/C15H17N3OS/c16-11-5-4-6-12(9-11)18-15(19)14(17)10-20-13-7-2-1-3-8-13/h1-9,14H,10,16-17H2,(H,18,19)/t14-/m0/s1 |
Clé InChI |
XURJBAMGHARXHK-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)SC[C@@H](C(=O)NC2=CC=CC(=C2)N)N |
SMILES canonique |
C1=CC=C(C=C1)SCC(C(=O)NC2=CC=CC(=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


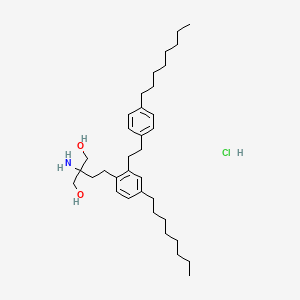

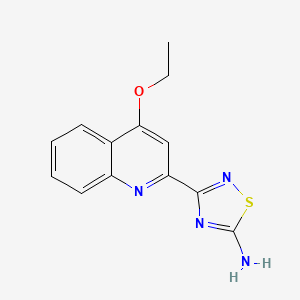
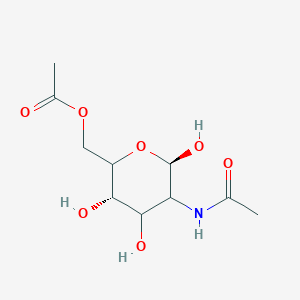

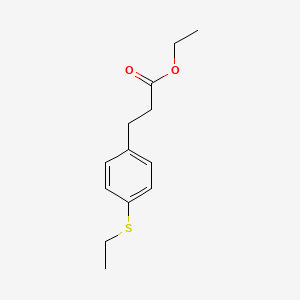
![3-[(4-propylphenyl)sulfamoyl]benzoic Acid](/img/structure/B13864920.png)


![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)
